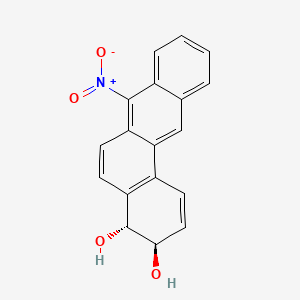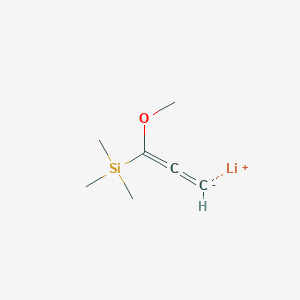![molecular formula C25H37N5O2 B14414178 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine CAS No. 87040-72-0](/img/structure/B14414178.png)
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This compound, in particular, has garnered attention due to its potential therapeutic properties and its ability to interact with DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine typically involves the reaction of acridine derivatives with diethylaminoethanol under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the acridine core.
Reduction: Conversion of nitro groups to amino groups.
Etherification: Reaction with diethylaminoethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial reactors and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the acridine core can lead to dihydroacridine derivatives.
Substitution: Substitution reactions can occur at the amino or ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, such as quinones, dihydroacridines, and substituted acridines .
Aplicaciones Científicas De Investigación
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its DNA-binding properties and potential as an anticancer agent.
Medicine: Explored for its antimicrobial and antiprotozoal activities.
Industry: Utilized in the development of photophysical materials and organoelectronics.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. The intercalation is driven by charge transfer and π-stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.
Proflavine: Another acridine derivative with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Uniqueness
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is unique due to its specific substitution pattern, which enhances its solubility and DNA-binding affinity compared to other acridine derivatives .
Propiedades
Número CAS |
87040-72-0 |
|---|---|
Fórmula molecular |
C25H37N5O2 |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine |
InChI |
InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3 |
Clave InChI |
QWVBCPIXQKIUTC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)




![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
